molecular formula C14H20N2S B14133063 4,6-Di-tert-butyl-2,1,3-benzothiadiazole CAS No. 89209-07-4

4,6-Di-tert-butyl-2,1,3-benzothiadiazole

Cat. No.: B14133063
CAS No.: 89209-07-4
M. Wt: 248.39 g/mol
InChI Key: JMKDTUZFIOSAFO-UHFFFAOYSA-N
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Description

4,6-Di-tert-butyl-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles It is characterized by the presence of two tert-butyl groups at the 4 and 6 positions of the benzene ring, and a thiadiazole ring fused to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di-tert-butyl-2,1,3-benzothiadiazole typically involves the reaction of 4,6-di-tert-butyl-2-aminophenol with sulfur and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 4,6-di-tert-butyl-2-aminophenol

    Reagents: Sulfur, oxidizing agent (e.g., hydrogen peroxide)

    Conditions: The reaction is typically conducted in an organic solvent such as toluene or dichloromethane, at elevated temperatures (around 80-100°C).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Di-tert-butyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho to the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Dihydrothiadiazole derivatives

    Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

4,6-Di-tert-butyl-2,1,3-benzothiadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized as an additive in materials science, particularly in the stabilization of polymers and other materials.

Mechanism of Action

The mechanism of action of 4,6-Di-tert-butyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butyl-1,4-benzoquinone
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid
  • 4,4′-Di-tert-butyl-1,1′-biphenyl

Uniqueness

4,6-Di-tert-butyl-2,1,3-benzothiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

89209-07-4

Molecular Formula

C14H20N2S

Molecular Weight

248.39 g/mol

IUPAC Name

4,6-ditert-butyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C14H20N2S/c1-13(2,3)9-7-10(14(4,5)6)12-11(8-9)15-17-16-12/h7-8H,1-6H3

InChI Key

JMKDTUZFIOSAFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=NSN=C2C(=C1)C(C)(C)C

Origin of Product

United States

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